2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a dichlorophenyl group and an aldehyde functional group. Its chemical structure is defined by the presence of two chlorine atoms on the phenyl ring and an aldehyde group at the 5-position of the pyrimidine. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and BenchChem. It falls under the classification of pyrimidines, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with a pyrimidine derivative. One common method employs a nucleophilic aromatic substitution mechanism facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
The molecular formula for 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is C11H7Cl2N2O. The structure consists of:
BUGWBANLAMFQAX-UHFFFAOYSA-N
O=C(C1=CN=C(C(C=C2)=CC=C2Cl)N=C1)Cl
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde primarily revolves around its interactions with biological targets. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions with nucleic acids or proteins, potentially influencing cellular pathways.
Relevant data indicates that the compound may exhibit moderate toxicity due to its halogenated nature, necessitating appropriate safety measures during handling.
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde has several notable applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0